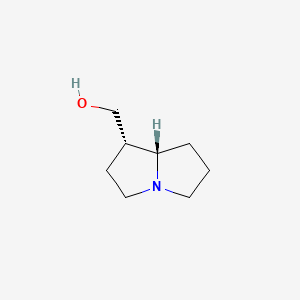
异雷曲醇
描述
Synthesis Analysis
The synthesis of Isoretronecanol has been approached through various innovative methods over the years. One notable method involves the total synthesis of ±-isoretronecanol from pyrrole, utilizing several novel pyrrole reactions including an intramolecular nucleophilic displacement reaction on a toluenesulfonyl-activated pyrrole followed by reductive removal of the activating group (Ortiz & Greenhouse, 1985). Another significant method involves the stereoselective addition of titanium(IV) enolates of 1,3-oxazolidin-2-one and 1,3-thiazolidine-2-thione to cyclic N-acyliminium ion, leading to the total synthesis of (+)-isoretronecanol in a highly efficient manner (Pereira et al., 2005).
Molecular Structure Analysis
The molecular structure of Isoretronecanol has been extensively analyzed through various synthetic approaches, revealing insights into its complex nature. The synthesis processes often highlight the stereochemical aspects critical to achieving the final product, emphasizing the importance of molecular structure analysis in the synthesis of complex natural products.
Chemical Reactions and Properties
Isoretronecanol's chemical properties are influenced by its unique molecular structure, making it a target for various chemical reactions. For instance, its synthesis from pyrrole showcases the compound's reactivity towards nucleophilic displacement reactions and the reductive removal of activating groups, demonstrating its versatile chemical behavior (Ortiz & Greenhouse, 1985).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of Isoretronecanol are less common, insights can be gleaned from synthesis and structural analysis research. These studies often provide indirect information on physical properties such as solubility, crystallinity, and stability, which are crucial for understanding the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties of Isoretronecanol, including its reactivity and stability, are closely tied to its synthesis methods. For example, the use of the cyano group as a traceless activation group for the [3+2] cycloaddition of azomethine ylides presents a novel approach to understanding its chemical reactivity and properties (Li et al., 2015). Such studies are instrumental in advancing our knowledge of Isoretronecanol's chemical behavior.
科学研究应用
合成和生物活性
异雷曲醇是一种天然存在的吡咯烷生物碱,由于其强大的生物活性而引起了广泛关注。研究重点放在异雷曲醇及相关化合物的不对称和对映选择性合成上。这些努力旨在理解和复制这些生物碱的复杂分子结构,这些生物碱以其生物功效而闻名。为异雷曲醇开发合成途径对于进一步的药理学研究和潜在的治疗应用至关重要(Brambilla et al., 2014)。
合成方法学
已经探索了各种合成异雷曲醇的方法。其中包括将钛(IV)烯醇酸盐立体选择性地加到环状N-酰基亚胺离子上,从而高效地生产异雷曲醇(Pereira et al., 2005)。另一种方法涉及使用缩醛作为前核亲核试剂进行类生物模仿策略,促进异雷曲醇的合成过程,有助于合成异雷曲醇(Koley等,2014)。这些方法增进了对复杂天然产物合成的理解,并为开发具有潜在改进生物性能的类似物打开了途径。
作用机制
Target of Action
Isoretronecanol is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are azabicyclo [3.3.0]octane based natural products , which exist widely in various plant families and insects . They have been shown to possess biological activities such as tumor inhibitory activities .
Mode of Action
It’s known that pyrrolizidine alkaloids like isoretronecanol can alter progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions can reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria .
Biochemical Pathways
It’s known that pyrrolizidine alkaloids can affect various biochemical pathways related to cell cycle, cell differentiation, survival, and apoptosis .
Pharmacokinetics
It’s known that the compound is synthesized using a diastereoselective biomimetic cyclization . This process leads to the hydroxymethyl substituted bicyclic framework of various bicyclic alkaloids .
Result of Action
It’s known that pyrrolizidine alkaloids can have various effects at the molecular and cellular level, including altering progress through the cell cycle, affecting cell differentiation, survival, and apoptosis .
Action Environment
It’s known that pyrrolizidine alkaloids are found in various plant families and insects , suggesting that they can function in a wide range of environments.
属性
IUPAC Name |
[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200578 | |
| Record name | Isoretronecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
526-63-6 | |
| Record name | Isoretronecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoretronecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORETRONECANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661H3381JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of isoretronecanol in pyrrolizidine alkaloid biosynthesis?
A1: Isoretronecanol serves as a crucial intermediate in the biosynthetic pathway of certain pyrrolizidine alkaloids, notably rosmarinecine. [, ] Research using radiolabeled precursors like [5-3H]isoretronecanol demonstrated its incorporation into rosmarinecine within Senecio pleistocephalus plants. [] This finding distinguishes isoretronecanol from its diastereomer, trachelanthamidine, which primarily contributes to retronecine biosynthesis. []
Q2: What is the role of putrescine in relation to isoretronecanol biosynthesis?
A3: Putrescine, a polyamine, is a vital precursor for pyrrolizidine alkaloids, including those derived from isoretronecanol. [, , , ] Studies using deuterium-labeled ([2H]) putrescine have illuminated the stereochemical course of its incorporation into rosmarinecine via isoretronecanol. [] These experiments revealed the stereospecific loss of specific hydrogen atoms during the formation of the pyrrolizidine ring system. []
Q3: Does the incorporation of isoretronecanol vary across different plant species?
A4: Yes, the efficiency of isoretronecanol incorporation into pyrrolizidine alkaloids appears to vary between plant species. For example, studies showed that while isoretronecanol is incorporated into rosmarinine in Senecio pleistocephalus, its incorporation into retrorsine in Senecio isatideus is significantly lower. [] This suggests the presence of species-specific enzymatic preferences and potentially alternative biosynthetic routes within different plants.
Q4: What is the molecular formula and weight of isoretronecanol?
A4: Isoretronecanol has the molecular formula C8H15NO and a molecular weight of 141.17 g/mol.
Q5: What are some of the key methods used to synthesize isoretronecanol in the laboratory?
A5: Several synthetic strategies have been developed for isoretronecanol, including:
- 1,3-Dipolar Cycloaddition: This approach utilizes the reaction between pyrroline oxide and dihydrofuran to construct the pyrrolizidine core. []
- Intramolecular Carbenoid Displacement: This method involves the formation of a carbene intermediate, which then undergoes an intramolecular cyclization to form the pyrrolizidine ring. [, ]
- Asymmetric [3+2] Annulation: This strategy uses a chiral auxiliary to control the stereochemistry of the reaction between an imine and an activated alkene, leading to an enantioselective synthesis of isoretronecanol. [, ]
- Titanium-Mediated Cyclization: This approach employs titanium reagents to promote the cyclization of omega-vinyl imides, affording stereoselective access to isoretronecanol. []
- Palladium-Catalyzed Allylic Alkylation: This method utilizes palladium catalysis to form a carbon-carbon bond within a cyclic system, ultimately leading to isoretronecanol. []
Q6: Has the stereochemistry of isoretronecanol been established?
A7: Yes, isoretronecanol exists as a pair of enantiomers due to the presence of a chiral center. Both (+)-isoretronecanol and (-)-isoretronecanol have been synthesized and their absolute configurations confirmed. [, , ] The natural enantiomer found in most plant sources is (+)-isoretronecanol. []
Q7: What are the potential applications of isoretronecanol synthesis?
A7: Although isoretronecanol itself has limited known biological activity, its synthesis serves as a valuable platform for:
- Exploring new synthetic methodologies: The development of efficient and stereoselective routes to isoretronecanol expands the toolkit for synthesizing other pyrrolizidine alkaloids and structurally complex nitrogen-containing heterocycles. [, ]
- Understanding biosynthetic pathways: By synthesizing labeled isoretronecanol and related intermediates, researchers can gain further insights into the enzymatic machinery and intricate steps involved in pyrrolizidine alkaloid biosynthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



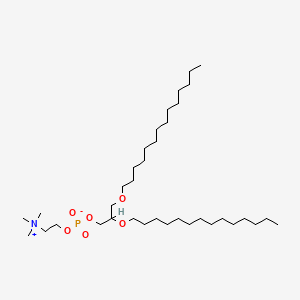

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)
![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)

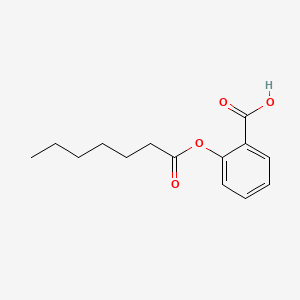
![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)
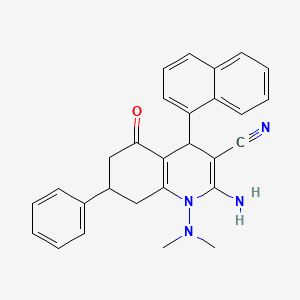
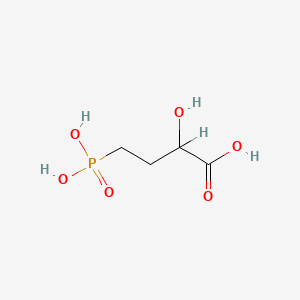
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)
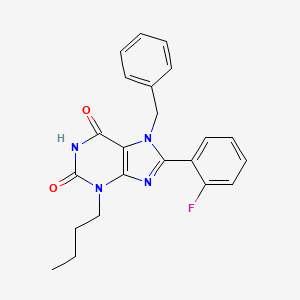
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)